Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-

CAS No.: 81186-16-5

Cat. No.: VC18475539

Molecular Formula: C17H24N4O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81186-16-5 |

|---|---|

| Molecular Formula | C17H24N4O4 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24) |

| Standard InChI Key | HYKLKVHEGMSVKE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

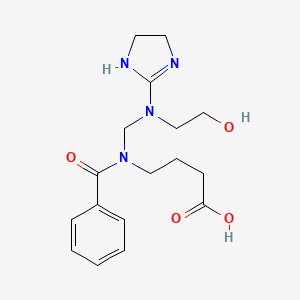

The compound’s IUPAC name, 4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid, delineates its core structure. Key components include:

-

Benzoyl group: Aromatic ring contributing to lipophilicity and potential π-π interactions with biological targets.

-

4,5-Dihydro-1H-imidazole: A partially saturated heterocycle with hydrogen-bonding capabilities.

-

2-Hydroxyethyl side chain: Enhances solubility and enables hydrogen bonding.

-

Butyric acid backbone: A short-chain fatty acid linked to histone deacetylase (HDAC) inhibition .

The SMILES string, C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2, and InChIKey HYKLKVHEGMSVKE-UHFFFAOYSA-N provide precise stereochemical and connectivity details.

Synthesis and Structural Analogues

Synthetic Pathways

The compound is synthesized via reductive acylation and nucleophilic substitution, as inferred from analogous imidazole-containing molecules . A representative route involves:

-

Acylation of 4,5-dihydro-1H-imidazol-2-amine with benzoyl chloride to form the benzoylated intermediate.

-

Alkylation with 2-chloroethanol to introduce the hydroxyethyl group.

-

Coupling with butyric acid via carbodiimide-mediated amide bond formation .

Yields for similar syntheses range from 61–87%, depending on reaction conditions (temperature, catalysts) .

Structural Analogues

-

4-(Benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(1-hydroxybutyl)amino)methyl)amino)butyric acid: Features a longer hydroxyalkyl chain, enhancing lipophilicity.

-

N-(1H-Benzimidazol-2-yl)butyramide: Lacks the hydroxyethyl group but retains HDAC inhibitory activity .

Pharmacological Activities

Enzyme Modulation

The imidazole ring and hydroxyethyl side chain enable interactions with enzymes such as cytochrome P450 and HDACs. For example:

-

HDAC inhibition: Butyric acid moieties de-repress tumor suppressor genes by hyperacetylating histones .

-

CYP3A4 interactions: Imidazole derivatives are known CYP inhibitors, altering drug metabolism.

Pharmacokinetics and Bioavailability

In Vivo Bioavailability

A study on the butyric acid prodrug N-(1-carbamoyl-2-phenyl-ethyl)butyramide (FBA) demonstrated dose-dependent increases in serum butyrate levels in mice, peaking at 2–4 hours post-administration . Although FBA differs structurally, its hydrolysis-dependent release of butyric acid mirrors the proposed mechanism for this compound .

Hydrolysis and Stability

In vitro digestion models show that butyric acid derivatives undergo extensive hydrolysis in duodenal conditions (>90% degradation) . The hydroxyethyl group may enhance stability compared to simpler esters, but further studies are needed.

Applications and Future Directions

Industrial Synthesis

Scalable routes are feasible using continuous-flow reactors, as demonstrated for bendamustine analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume